Cas no 732961-75-0 (2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one)

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one is a benzofuran-derived compound featuring an amino ketone functional group. Its structural framework combines the aromatic stability of the dihydrobenzofuran moiety with the reactivity of the β-amino ketone, making it a versatile intermediate in organic synthesis. This compound is particularly useful in pharmaceutical research, where it serves as a precursor for the development of bioactive molecules, including CNS-targeting agents. The presence of both electron-rich and electron-deficient regions within its structure allows for selective functionalization, facilitating the synthesis of complex heterocycles. Its well-defined reactivity profile and stability under standard conditions enhance its utility in medicinal chemistry and material science applications.
2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one structure
732961-75-0 structure
Product Name:2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
CAS No:732961-75-0
MF:C10H11NO2
MW:177.199842691422
CID:6019998
PubChem ID:10035143
Update Time:2025-05-26

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-amino-1-(2,3-dihydro-5-benzofuranyl)-
    • 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
    • AKOS011350581
    • 2-Amino-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one
    • 732961-75-0
    • EN300-1870736
    • CS-0290214
    • Inchi: 1S/C10H11NO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6,11H2
    • InChI Key: VIPIKYLDTUENQL-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C2OCCC2=C1)CN

Computed Properties

  • Exact Mass: 177.078978594g/mol
  • Monoisotopic Mass: 177.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.223±0.06 g/cm3(Predicted)
  • Boiling Point: 370.5±42.0 °C(Predicted)
  • pka: 7.17±0.29(Predicted)

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2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one Related Literature

Additional information on 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

Introduction to 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one (CAS No. 732961-75-0)

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 732961-75-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic ketone features a benzofuran moiety linked to an aminoethyl ketone structure, making it a versatile intermediate in the development of biologically active molecules. The compound’s unique structural framework has garnered attention for its potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents targeting various disease mechanisms.

The benzofuran scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities. It is commonly found in natural products and pharmaceuticals, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer effects. The presence of the amino group in 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one enhances its reactivity, allowing for further functionalization through various chemical transformations. This adaptability makes it a valuable building block for synthesizing more complex molecules with tailored pharmacological properties.

In recent years, there has been growing interest in exploring the pharmacological potential of benzofuran derivatives. Studies have demonstrated that modifications at different positions of the benzofuran ring can significantly influence the biological activity of the compound. For instance, research published in leading journals has highlighted the role of 5-substituted benzofurans in modulating enzyme activity and receptor binding. The compound 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one represents an early stage intermediate that could be further elaborated to develop novel therapeutic entities.

The synthesis of 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the benzofuran core through cyclization reactions, followed by functional group interconversions to introduce the aminoethyl ketone moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance efficiency and selectivity in these transformations.

The compound’s structural features also make it a candidate for exploring new synthetic methodologies. Researchers are increasingly leveraging computational chemistry and machine learning tools to predict reaction outcomes and identify optimal synthetic routes. These modern approaches have accelerated the discovery process and enabled the rapid screening of large libraries of compounds. In this context, 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one serves as a valuable scaffold for developing innovative synthetic strategies.

From a medicinal chemistry perspective, 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one has shown promise in preclinical studies as a precursor for potential drug candidates. Its ability to undergo further derivatization allows chemists to fine-tune its pharmacokinetic and pharmacodynamic profiles. For example, introduction of hydrophobic or polar substituents can modulate solubility and metabolic stability, critical factors for drug efficacy and safety.

The role of heterocyclic compounds like benzofurans in addressing unmet medical needs cannot be overstated. These molecules often exhibit unique interactions with biological targets due to their rigid aromatic systems and diverse functional groups. The research community continues to explore new derivatives of 2-amino-1-(2,3-dihydro-1-benzofuran-5-yethanone) to uncover novel therapeutic possibilities across different therapeutic areas.

Recent advancements in biocatalysis have also opened new avenues for the synthesis and modification of complex heterocycles such as 2-amino(23-dihydro(35)-yl)ethan(17)-one(73296). Asymmetric hydrogenation and enzymatic resolutions have been particularly effective in achieving enantioselective synthesis, which is crucial for developing enantiomerically pure drugs with improved therapeutic outcomes.

The future direction of research on CAS No 73296175(02)-amino(12)-13(34)-dihydro(45)-benzofuranylmethylketone is likely to focus on expanding its biological evaluation and exploring its potential in drug development pipelines. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into clinical applications. By leveraging interdisciplinary approaches and cutting-edge technologies, researchers aim to unlock the full therapeutic potential of this fascinating compound.

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